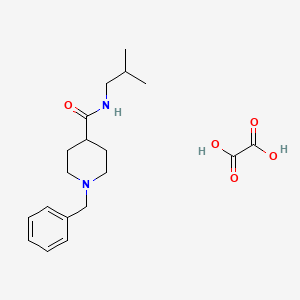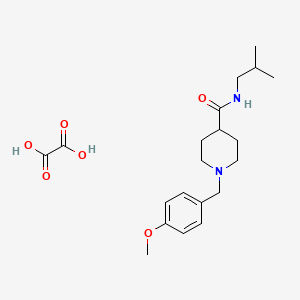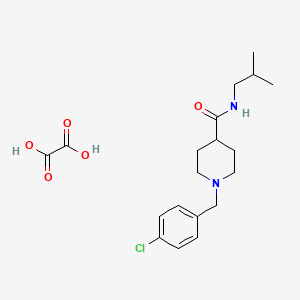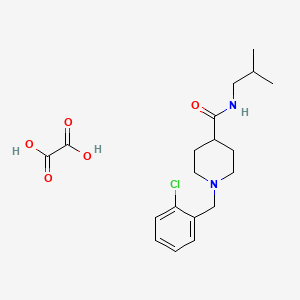
1-(2-chlorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate
Descripción general
Descripción
1-(2-chlorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate, also known as AH-7921, is a synthetic opioid drug that was developed in the 1970s. It was initially developed as an analgesic, but due to its high potency and potential for abuse, it was never approved for medical use. AH-7921 is a highly potent opioid that acts on the mu-opioid receptor in the brain, producing analgesic and euphoric effects. In recent years, there has been increasing interest in the scientific research application of AH-7921.
Mecanismo De Acción
1-(2-chlorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate acts on the mu-opioid receptor in the brain, producing analgesic and euphoric effects. It is a highly potent opioid, with a potency similar to that of fentanyl. This compound has a high affinity for the mu-opioid receptor, which is responsible for its analgesic effects.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects in the body. It acts on the mu-opioid receptor in the brain, producing analgesic and euphoric effects. It also produces respiratory depression, which can be fatal at high doses. Other effects of this compound include sedation, nausea, and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate has several advantages for use in lab experiments. It is a highly potent opioid, which makes it useful for studying the mu-opioid receptor and its role in pain management. It is also relatively easy to synthesize, which makes it readily available for use in scientific research. However, this compound is highly addictive and has a high potential for abuse, which limits its use in lab experiments.
Direcciones Futuras
There are several future directions for the scientific research application of 1-(2-chlorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate. One area of interest is the development of new opioid-based pain medications that are less addictive and have fewer side effects than current medications. Another area of interest is the study of the mu-opioid receptor and its role in pain management, which could lead to the development of new non-opioid pain medications. Finally, there is interest in developing new methods for synthesizing this compound and other opioids that are safer and more efficient than current methods.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate has been used in scientific research to study the mu-opioid receptor and its role in pain management. It has also been used to study the effects of opioids on the central nervous system and to develop new opioid-based pain medications.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O.C2H2O4/c1-13(2)11-19-17(21)14-7-9-20(10-8-14)12-15-5-3-4-6-16(15)18;3-1(4)2(5)6/h3-6,13-14H,7-12H2,1-2H3,(H,19,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTXORBMPNSHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949895.png)
![1-[4-(benzyloxy)benzyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B3949898.png)
![N-[2-(4-morpholinyl)ethyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949905.png)
![1-(2-ethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949906.png)

![1-(2,4-dimethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3949913.png)
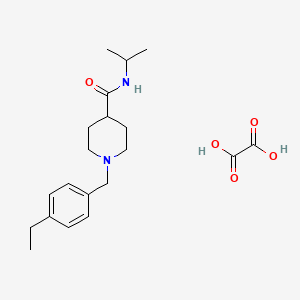
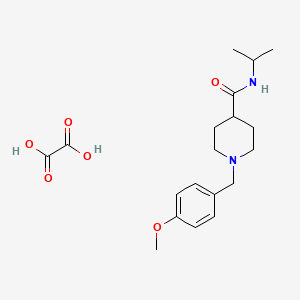

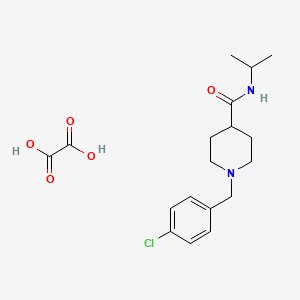
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B3949939.png)
